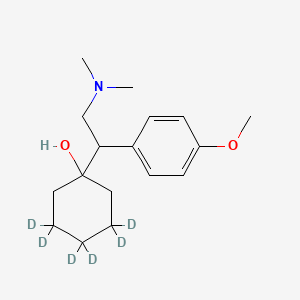
D,L-Venlafaxina-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Venlafaxine-d6 is a deuterated form of Venlafaxine, a widely used antidepressant belonging to the class of serotonin and norepinephrine reuptake inhibitors. The deuterated version, D,L-Venlafaxine-d6, is labeled with six deuterium atoms, which allows for more precise analysis and tracking of the drug within biological systems. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Venlafaxine.
Aplicaciones Científicas De Investigación
D,L-Venlafaxine-d6 is extensively used in scientific research for several purposes:
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of Venlafaxine in biological systems.
Metabolism Studies: To investigate the metabolic pathways and identify metabolites of Venlafaxine.
Drug Interaction Studies: To assess potential interactions between Venlafaxine and other drugs.
Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Venlafaxine and its metabolites.
Mecanismo De Acción
Target of Action
D,L-Venlafaxine-d6, a deuterium-labeled metabolite of Venlafaxine , primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters . These transporters play a crucial role in mood regulation .
Mode of Action
Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by potently and selectively inhibiting the reuptake of both serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas . The metabolism of venlafaxine occurs by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .
Pharmacokinetics
Venlafaxine is absorbed and distributed in the body, metabolized primarily by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV), and then excreted . The pharmacokinetics of venlafaxine can be influenced by genetic polymorphisms in CYP2D6 and CYP2C19 .
Result of Action
The molecular and cellular effects of venlafaxine’s action involve the potentiation of neurotransmission . This can lead to changes in mood and relief from depressive symptoms . In addition, venlafaxine has been found to induce apoptosis in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of venlafaxine. For instance, the presence of venlafaxine and its metabolites in aquatic systems is a matter of serious concern, as they are difficult to remove by traditional wastewater treatment processes . Additionally, exposure to an enriched environment has been associated with a reduction in the onset of action of venlafaxine .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
D,L-Venlafaxine-d6, like its parent compound Venlafaxine, is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . This interaction with the transporters prevents the reuptake of serotonin and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission .
Cellular Effects
Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) have been shown to influence cell function by modulating the levels of serotonin and norepinephrine, key neurotransmitters involved in mood regulation . By inhibiting the reuptake of these neurotransmitters, D,L-Venlafaxine-d6 can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of D,L-Venlafaxine-d6 involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .
Dosage Effects in Animal Models
In animal models, the effects of Venlafaxine have been shown to vary with different dosages . For instance, preclinical studies show that the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .
Metabolic Pathways
Venlafaxine is metabolized into its major active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme . This suggests that D,L-Venlafaxine-d6 may also be involved in similar metabolic pathways.
Subcellular Localization
Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where it can interact with the serotonin and norepinephrine transporters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Venlafaxine-d6 involves the incorporation of deuterium atoms into the Venlafaxine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Venlafaxine molecule are replaced with deuterium atoms using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of D,L-Venlafaxine-d6 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of deuterium enrichment.
Análisis De Reacciones Químicas
Types of Reactions
D,L-Venlafaxine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include the N-oxide derivative, the non-deuterated form of Venlafaxine, and various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Venlafaxine: The non-deuterated form of the compound.
O-Desmethylvenlafaxine: A major active metabolite of Venlafaxine.
D,L-O-Desmethyl Venlafaxine-d6: The deuterated form of the active metabolite.
Uniqueness
D,L-Venlafaxine-d6 is unique due to the incorporation of deuterium atoms, which provides several advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies. Additionally, the deuterium labeling can help in reducing the rate of metabolic degradation, potentially leading to longer-lasting effects in therapeutic applications.
Propiedades
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-KETLRHEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/new.no-structure.jpg)

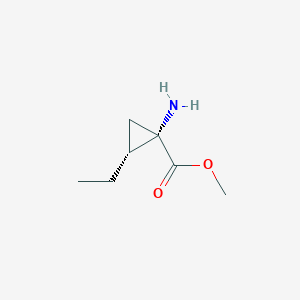
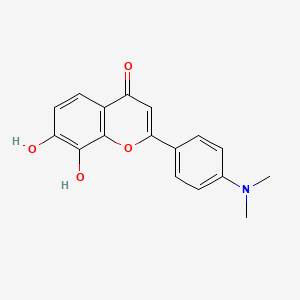
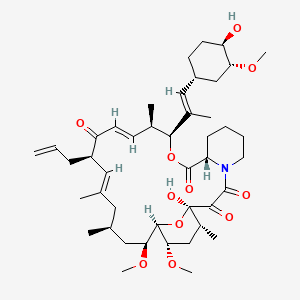
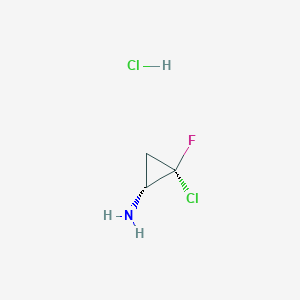

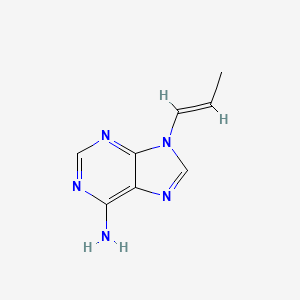
![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)
![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)
![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
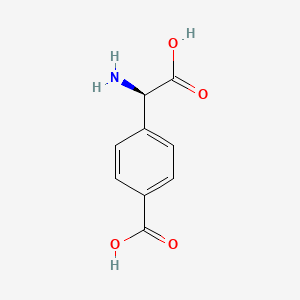
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
